

An In-depth Technical Guide to the Physicochemical Properties of (13C₂,¹⁵N)Glycine

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Compound of Interest

Compound Name: (~13-C_2,~15-N)Glycine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the isotopically labeled amino acid, (13C₂,¹⁵N)Glycine. This stable isotope-labeled compound is a critical tool in a variety of research and development applications, particularly in the fields of proteomics, metabolomics, and nuclear magnetic resonance (NMR) spectroscopy. Its defined mass shift allows for its use as an internal standard for the accurate quantification of glycine and glycine-containing molecules in complex biological matrices.

Core Physicochemical Data

The fundamental physicochemical properties of (13C₂,¹⁵N)Glycine are summarized in the table below. These values are compiled from various commercial suppliers and chemical databases.

Property	Value
Chemical Formula	$^{13}\text{C}_2\text{H}_5^{15}\text{NO}_2$
Linear Formula	$\text{H}_2^{15}\text{N}^{13}\text{CH}_2^{13}\text{CO}_2\text{H}$ [1]
Molecular Weight	78.05 g/mol [1]
CAS Number	211057-02-2 [1]
Appearance	Solid [1] [2]
Melting Point	240 °C (decomposes) [1] [2] [3] [4]
Isotopic Purity (^{13}C)	≥99 atom % [1] [2]
Isotopic Purity (^{15}N)	≥98 atom % [1] [2]
Storage Temperature	Room temperature [1]

Experimental Protocols

Detailed experimental protocols for the characterization of ($^{13}\text{C}_2,^{15}\text{N}$)Glycine are crucial for ensuring the quality and reliability of research data. Below are generalized methodologies for determining key physicochemical parameters.

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. For amino acids, which may decompose at high temperatures, a carefully controlled procedure is necessary.

- Apparatus: Digital melting point apparatus, capillary tubes.
- Procedure:
 - A small, dry sample of ($^{13}\text{C}_2,^{15}\text{N}$)Glycine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
 - The capillary tube is placed in the heating block of the melting point apparatus.

- The temperature is ramped up quickly to about 15-20 °C below the expected melting point (240 °C).
- The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
- The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. For glycine, decomposition is observed at the melting point.

Molecular Weight Verification by Mass Spectrometry

Mass spectrometry is the definitive technique for confirming the molecular weight and isotopic incorporation of labeled compounds.

- Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap, TOF).
- Sample Preparation:
 - A stock solution of ($^{13}\text{C}_2, ^{15}\text{N}$)Glycine is prepared in a suitable solvent (e.g., deionized water or a mixture of water and a volatile organic solvent like acetonitrile or methanol).
 - The stock solution is further diluted to an appropriate concentration for mass spectrometric analysis (typically in the low $\mu\text{g/mL}$ to ng/mL range).
- Analysis:
 - The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography.
 - Data is acquired in positive or negative ion mode, depending on which provides a better signal for the analyte.
 - The resulting mass spectrum is analyzed for the presence of the $[\text{M}+\text{H}]^+$ or $[\text{M}-\text{H}]^-$ ion corresponding to the theoretical mass of ($^{13}\text{C}_2, ^{15}\text{N}$)Glycine. The high-resolution capabilities of the instrument allow for the differentiation of the isotopically labeled compound from its unlabeled counterpart.

Isotopic Purity Determination by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique to determine the isotopic enrichment of ^{13}C and ^{15}N .

- Instrumentation: High-field NMR spectrometer equipped with probes capable of detecting ^{13}C and ^{15}N .
- Sample Preparation:
 - A sufficient amount of $(^{13}\text{C}_2, ^{15}\text{N})$ Glycine is dissolved in a deuterated solvent (e.g., D_2O).
- ^{13}C NMR Analysis:
 - A proton-decoupled ^{13}C NMR spectrum is acquired.
 - The presence of signals corresponding to the two carbon atoms of glycine should be observed. The high level of ^{13}C enrichment will result in strong signals.
 - The absence or very low intensity of signals at the chemical shifts corresponding to natural abundance ^{12}C -glycine confirms high isotopic purity.
- ^{15}N NMR Analysis:
 - A proton-decoupled ^{15}N NMR spectrum is acquired.
 - A signal corresponding to the nitrogen atom in glycine will be observed.
 - Comparison of the integral of the ^{15}N signal to any residual ^{14}N signal (which is typically not directly observed but its absence is inferred) confirms the high level of ^{15}N enrichment.

Solubility Assessment

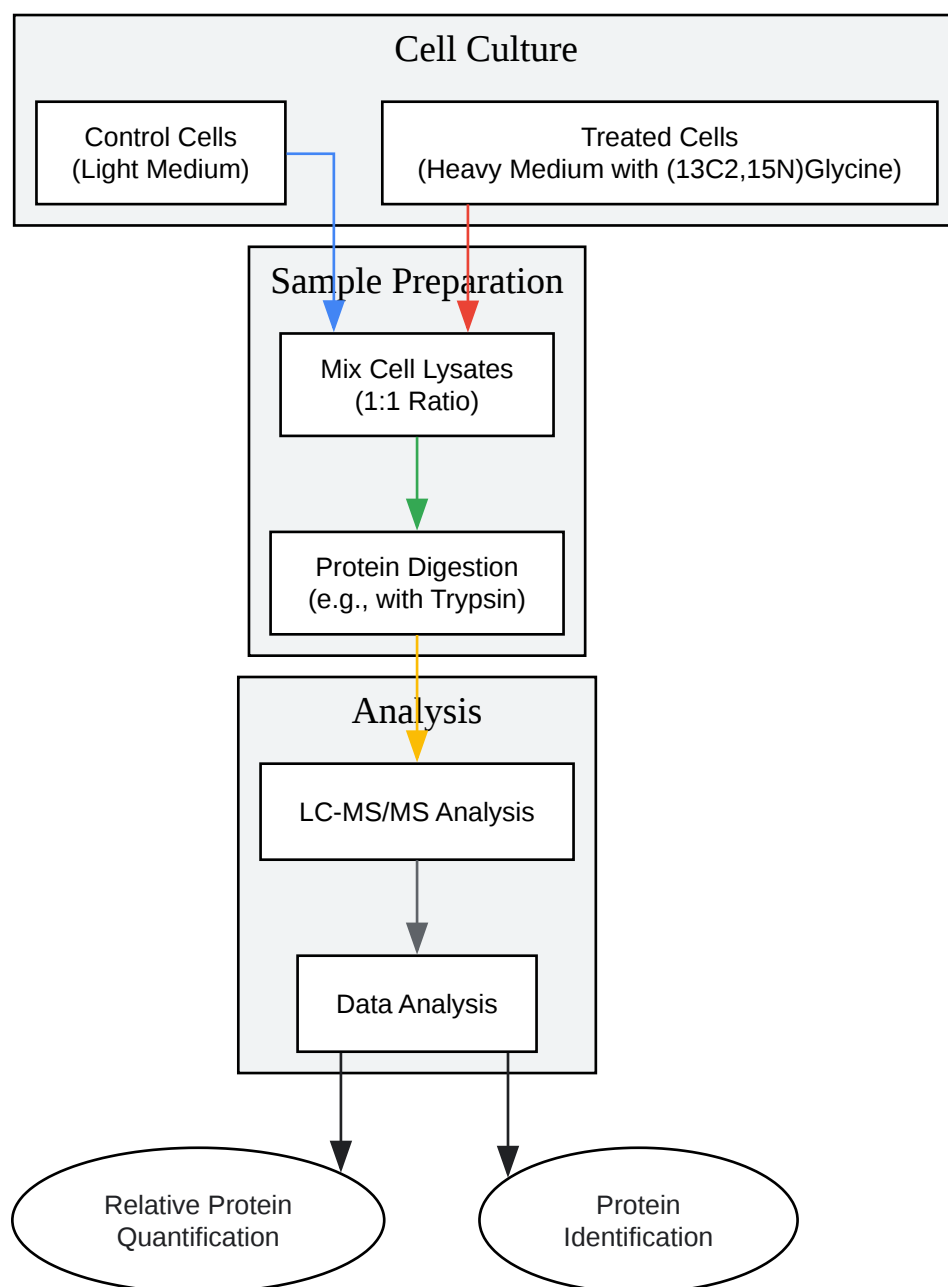
Determining the solubility of $(^{13}\text{C}_2, ^{15}\text{N})$ Glycine in various solvents is important for its application in different experimental setups.

- Procedure:

- A known volume of the solvent of interest (e.g., water, buffer, ethanol) is placed in a vial at a controlled temperature.
- Small, pre-weighed amounts of $(^{13}\text{C}_2, ^{15}\text{N})$ Glycine are incrementally added to the solvent.
- After each addition, the mixture is vigorously agitated and visually inspected for complete dissolution.
- The process is continued until the addition of the solid results in a saturated solution with undissolved solute remaining.
- The solubility is then expressed as the mass of solute per volume of solvent (e.g., mg/mL). Based on the properties of unlabeled glycine, $(^{13}\text{C}_2, ^{15}\text{N})$ Glycine is expected to be soluble in water and sparingly soluble in ethanol.[\[5\]](#)

Applications and Workflows

$(^{13}\text{C}_2, ^{15}\text{N})$ Glycine is extensively used in Stable Isotope Labeling by Amino acids in Cell culture (SILAC), a powerful technique for quantitative proteomics. The workflow below illustrates the use of isotopically labeled amino acids in a typical SILAC experiment.



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Caption: SILAC experimental workflow using $(^{13}\text{C}_2,^{15}\text{N})$ Glycine.

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